6-hydroxy-2-phenylpyridazin-3(2H)-one

Description

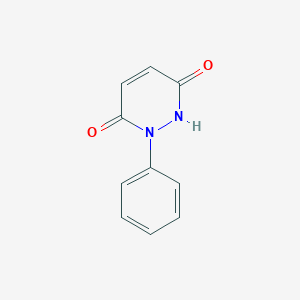

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-pyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-6-7-10(14)12(11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEBAQNNTMWJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168752 | |

| Record name | 1,2-Dihydro-1-phenylpyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659335 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1698-54-0 | |

| Record name | 6-Hydroxy-2-phenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1H-pyridazine-3,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1698-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1698-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydro-1-phenylpyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1-phenylpyridazine-3,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-1H-PYRIDAZINE-3,6-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4SVY3FH68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-hydroxy-2-phenylpyridazin-3(2H)-one synthesis from maleic anhydride

An In-Depth Technical Guide to the Synthesis of 6-hydroxy-2-phenylpyridazin-3(2H)-one from Maleic Anhydride

Abstract

Pyridazinone heterocycles represent a cornerstone in medicinal chemistry, serving as a "wonder nucleus" for the development of novel therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides a comprehensive exploration of the synthesis of a key derivative, this compound, commencing from the readily available precursors, maleic anhydride and phenylhydrazine. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering not just a procedural outline but a deep dive into the reaction mechanism, the rationale behind experimental choices, and the characterization of the final compound. Our approach is grounded in established chemical principles to ensure a robust and reproducible synthesis.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone core, a six-membered diazine ring with a carbonyl group, is a privileged scaffold in drug discovery.[2][3] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects.[4][5][6] Compounds such as Levosimendan and Pimobendan, which feature this core structure, are notable cardiotonic agents.[1] The versatility of the pyridazinone ring allows for extensive chemical modification, enabling the fine-tuning of its biological activity to develop potent and selective therapeutic agents.[5]

The specific target of this guide, this compound (also known as 2-phenyl-1H-pyridazine-3,6-dione), is a vital building block for creating diverse libraries of pyridazinone derivatives for biological screening.[5][7] Its synthesis from maleic anhydride and phenylhydrazine is a classic and efficient condensation reaction that provides a reliable route to this important intermediate.[8]

Reaction Mechanism: From Anhydride to Heterocycle

The synthesis of this compound is a two-step process initiated by nucleophilic acyl substitution followed by an intramolecular cyclization (condensation). The choice of reactants—an electrophilic anhydride and a nucleophilic hydrazine—is fundamental to the success of this transformation.

Step 1: Nucleophilic Attack and Ring Opening

The reaction commences with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on one of the electrophilic carbonyl carbons of maleic anhydride. Phenylhydrazine acts as the nucleophile due to the lone pair of electrons on its nitrogen atoms. This initial attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, resulting in the formation of a tetrahedral intermediate which subsequently collapses to form N'-phenylmaleohydrazidic acid. This intermediate is a linear carboxylic acid-hydrazide.[9][10]

Step 2: Intramolecular Cyclization and Dehydration

The newly formed linear intermediate contains both a carboxylic acid group and a hydrazide moiety. Under heating, typically in a solvent like glacial acetic acid which can facilitate proton transfer, the terminal nitrogen of the hydrazide performs an intramolecular nucleophilic attack on the carbonyl carbon of the carboxylic acid.[9][11] This cyclization event forms a six-membered ring intermediate. The subsequent elimination of a water molecule (dehydration) from this intermediate yields the stable, conjugated pyridazinone ring system.

Tautomerism

The final product exists in a tautomeric equilibrium between the diketo form (2-phenyl-1,2-dihydropyridazine-3,6-dione) and the more stable enol form (this compound).[7][8] The enolic hydroxyl group imparts specific reactivity to the molecule, making it a valuable handle for further functionalization in drug development programs.[5]

Experimental Protocol: A Validated Approach

This protocol provides a reliable method for the laboratory-scale synthesis of this compound. The procedure is designed to be self-validating by explaining the purpose of each critical step.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | ≥99% | Corrosive, moisture sensitive. |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | ≥97% | Toxic, light sensitive. Distill if necessary. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade | Solvent and catalyst. Corrosive. |

| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute | For recrystallization. |

| Deionized Water | H₂O | 18.02 | - | For work-up. |

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of glacial acetic acid.

-

Expertise & Experience: Glacial acetic acid is an excellent solvent for both reactants and facilitates the dehydration step by acting as a proton source. A reflux condenser is essential to prevent the loss of solvent during heating.

-

-

Addition of Phenylhydrazine: While stirring the solution at room temperature, slowly add 10.8 g (0.1 mol) of phenylhydrazine dropwise. An exothermic reaction may be observed.

-

Trustworthiness: A slow, dropwise addition is crucial to control the initial exothermic reaction and prevent the formation of side products. An equimolar ratio of reactants is used to ensure complete conversion.[9]

-

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Expertise & Experience: Heating provides the necessary activation energy for the intramolecular cyclization and dehydration steps. Refluxing for an adequate duration ensures the reaction proceeds to completion.[11]

-

-

Isolation of Crude Product: After the reflux period, cool the reaction mixture to room temperature. A solid precipitate should form. Pour the mixture into 500 mL of ice-cold water with stirring.

-

Trustworthiness: Cooling the mixture reduces the solubility of the product, promoting precipitation. Pouring the acidic mixture into a large volume of cold water further decreases the product's solubility and helps to dilute the acetic acid, facilitating filtration.

-

-

Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water until the filtrate is neutral to pH paper.

-

Expertise & Experience: Washing with cold water is critical to remove residual acetic acid and any water-soluble impurities without significantly dissolving the desired product.

-

-

Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Trustworthiness: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of ethanol is based on the product having high solubility at high temperatures and low solubility at low temperatures in this solvent.

-

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C to a constant weight.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid[12] |

| Melting Point | ~201-205 °C[13] |

| Yield | Typically 70-85% |

Spectroscopic Data:

-

FTIR (ATR, cm⁻¹): The infrared spectrum is expected to show characteristic peaks for the O-H stretch (broad, ~3100-3400 cm⁻¹), C=O stretch (amide carbonyl, ~1650-1670 cm⁻¹), C=N stretch (~1600 cm⁻¹), and aromatic C=C stretches.[14]

-

¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum should confirm the structure with signals corresponding to the aromatic protons of the phenyl ring (multiplet, ~7.2-7.6 ppm), the vinyl protons on the pyridazinone ring, and a broad singlet for the enolic -OH proton (which is D₂O exchangeable).[14]

-

¹³C NMR (DMSO-d₆, δ ppm): The carbon NMR will show distinct signals for the carbonyl carbon (~160 ppm), carbons of the pyridazinone ring, and the carbons of the phenyl substituent.[14]

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₀H₈N₂O₂ (188.18 g/mol ).[7][14]

Applications in Drug Development

This compound is not merely a synthetic product but a versatile platform for creating novel drug candidates. The presence of the hydroxyl group provides a reactive site for introducing a wide array of substituents and functional groups. This allows for the systematic modification of the pyridazinone core to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.[5] Derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, often with the goal of achieving therapeutic benefits with fewer side effects than traditional drugs.[4][13]

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. benthamscience.com [benthamscience.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | 1698-54-0 | Benchchem [benchchem.com]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C10H8N2O2 | CID 74333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. datapdf.com [datapdf.com]

- 10. researchgate.net [researchgate.net]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. mdpi.com [mdpi.com]

- 13. chemimpex.com [chemimpex.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-phenyl-1H-pyridazine-3,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 2-phenyl-1H-pyridazine-3,6-dione stands out as a key heterocyclic compound. Its structural features, particularly the presence of a phenyl ring attached to the nitrogen atom of the pyridazine-3,6-dione core, impart specific physicochemical properties that are critical for its behavior in biological systems. Understanding these properties is paramount for researchers in drug discovery and development, as they directly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-phenyl-1H-pyridazine-3,6-dione. It is designed to be a practical resource for scientists, offering not only a compilation of available data but also detailed experimental protocols for the determination of these essential parameters. The causality behind experimental choices is explained, empowering researchers to apply these methodologies to their own investigations of pyridazinone analogs and other novel chemical entities.

Molecular Structure and Key Physicochemical Properties

The foundational step in characterizing any molecule is to understand its structure and fundamental properties.

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.19 g/mol | [1] |

| IUPAC Name | 2-phenyl-1H-pyridazine-3,6-dione | [1] |

| CAS Number | 1698-54-0 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C=CC(=O)N2 | N/A |

| Melting Point | Data not explicitly found for this specific compound. Related pyridazinone derivatives exhibit a wide range of melting points. For example, 3-amino-6-phenylpyridazine has a melting point of 152 °C.[2] | N/A |

Synthesis of 2-phenyl-1H-pyridazine-3,6-dione

The synthesis of the pyridazine-3,6-dione ring system is a well-established process in organic chemistry. A common and effective method involves the condensation of a suitable 1,4-dicarbonyl compound with a hydrazine derivative. For 2-phenyl-1H-pyridazine-3,6-dione, the reaction of maleic anhydride with phenylhydrazine is a primary synthetic route.

Experimental Protocol: Synthesis via Condensation

Rationale: This method is widely used due to the commercial availability of the starting materials and the generally high yields of the cyclization reaction. The acidic or basic conditions catalyze the condensation and subsequent dehydration to form the stable heterocyclic ring.

Materials:

-

Maleic anhydride

-

Phenylhydrazine

-

Glacial acetic acid (solvent and catalyst)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1 equivalent) in glacial acetic acid.

-

Slowly add phenylhydrazine (1 equivalent) to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water with stirring. A precipitate of the crude product will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-phenyl-1H-pyridazine-3,6-dione.

-

Dry the purified crystals in a vacuum oven.

Caption: Synthetic workflow for 2-phenyl-1H-pyridazine-3,6-dione.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocol: UV-Vis Spectral Analysis

Rationale: This technique is rapid and provides valuable information on the electronic structure of the molecule. The choice of solvent is critical as it can influence the position and intensity of absorption bands. A series of solvents with varying polarities should be used to assess solvatochromic effects.

Materials:

-

2-phenyl-1H-pyridazine-3,6-dione

-

Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, cyclohexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

Calibrate the spectrophotometer with the pure solvent as a blank.

-

Record the UV-Vis spectrum of the sample solution over a wavelength range of 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Repeat the measurement in different solvents to observe any shifts in λmax.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-phenyl-1H-pyridazine-3,6-dione is expected to show characteristic absorption bands for the carbonyl groups (C=O) of the dione structure, the C=C bonds of the aromatic ring, and the C-N bonds of the pyridazine ring.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (amide carbonyl) | 1650-1700 |

| C=C (aromatic) | 1450-1600 |

| C-N | 1000-1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their connectivity. For 2-phenyl-1H-pyridazine-3,6-dione, signals are expected for the protons on the phenyl ring and the pyridazine ring. While specific data for the target compound is not available, related 2-phenylpyridine derivatives show aromatic protons in the range of δ 7.0-8.7 ppm.[4]

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Signals for the carbonyl carbons, the aromatic carbons of the phenyl ring, and the carbons of the pyridazine ring are expected. In related pyridazin-3(2H)-ones, the carbonyl carbon typically appears downfield.[5]

Experimental Protocol: NMR Spectral Analysis

Rationale: NMR is the most powerful technique for unambiguous structure elucidation. The choice of deuterated solvent is important for sample solubility and to avoid interfering solvent signals.

Materials:

-

2-phenyl-1H-pyridazine-3,6-dione

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of the sample (5-10 mg) in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

Process the spectrum, which includes Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

Assign the carbon signals based on their chemical shifts and, if necessary, by using 2D NMR techniques such as HSQC and HMBC to establish proton-carbon correlations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 2-phenyl-1H-pyridazine-3,6-dione, the molecular ion peak (M⁺) would be expected at m/z 188. While a specific mass spectrum for the target compound was not found, data for the related 1-phenylhexahydropyridazine-3,6-dione is available, which can provide insights into potential fragmentation pathways.[6]

Experimental Protocol: Mass Spectrometry Analysis

Rationale: MS is a highly sensitive technique that provides the exact molecular weight, which is a critical piece of data for confirming the identity of a compound. The choice of ionization technique depends on the volatility and thermal stability of the analyte.

Materials:

-

2-phenyl-1H-pyridazine-3,6-dione

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Introduce the sample into the ion source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.

Crystal Structure

The three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. This information is crucial for understanding intermolecular interactions, which can influence physical properties like melting point and solubility, as well as binding to a biological target. Although a specific crystal structure for 2-phenyl-1H-pyridazine-3,6-dione was not found in the searched literature, the general methodology for its determination is well-established.

Experimental Protocol: Single-Crystal X-ray Diffraction

Rationale: This technique provides the most definitive structural information of a molecule in the solid state, including bond lengths, bond angles, and conformation. The primary challenge is often the growth of high-quality single crystals.

Materials:

-

High-purity 2-phenyl-1H-pyridazine-3,6-dione

-

Various solvents for crystallization trials (e.g., ethanol, ethyl acetate, acetone, and mixtures thereof)

-

Small vials or test tubes

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystal Growth: Grow single crystals of the compound. Common methods include slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

Crystal Selection and Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on the diffractometer. The instrument will rotate the crystal while irradiating it with X-rays, and a detector will record the diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters. The result is typically presented as a Crystallographic Information File (CIF).

Caption: Workflow for single-crystal X-ray diffraction analysis.

Solubility

The solubility of a compound is a critical determinant of its bioavailability and formulation development. It is highly dependent on the physicochemical properties of both the solute and the solvent. While quantitative solubility data for 2-phenyl-1H-pyridazine-3,6-dione is not available, a study on the closely related 6-phenyl-pyridazin-3(2H)-one provides valuable insights. This compound was found to be practically insoluble in water, sparingly soluble in alcohols, and very soluble in DMSO and Transcutol®.[7][8] A similar trend can be anticipated for 2-phenyl-1H-pyridazine-3,6-dione due to its structural similarities.

| Solvent | Solubility of 6-phenyl-pyridazin-3(2H)-one (Mole Fraction at 318.2 K) | Expected Solubility Trend for 2-phenyl-1H-pyridazine-3,6-dione |

| Water | 1.26 x 10⁻⁵ | Very Low |

| Methanol | 5.18 x 10⁻³ | Low |

| Ethanol | 8.22 x 10⁻³ | Low |

| Isopropyl Alcohol (IPA) | 1.44 x 10⁻² | Moderate |

| 1-Butanol | 2.11 x 10⁻² | Moderate |

| 2-Butanol | 2.18 x 10⁻² | Moderate |

| Ethyl Acetate (EA) | 8.10 x 10⁻² | Moderate to High |

| Propylene Glycol (PG) | 1.50 x 10⁻² | Moderate |

| Ethylene Glycol (EG) | 1.27 x 10⁻² | Moderate |

| Polyethylene Glycol-400 (PEG-400) | 4.12 x 10⁻¹ | High |

| Transcutol® | 3.46 x 10⁻¹ | High |

| Dimethyl Sulfoxide (DMSO) | 4.73 x 10⁻¹ | High |

| Data for 6-phenyl-pyridazin-3(2H)-one from[7] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. It ensures that the solution is saturated with the compound, providing a thermodynamically accurate measurement.

Materials:

-

2-phenyl-1H-pyridazine-3,6-dione

-

A range of solvents of pharmaceutical interest

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectroscopy)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method.

-

Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or mol/L).

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is a critical parameter that influences its solubility, absorption, and interaction with biological targets at different pH values. The pyridazine ring is weakly basic. For 2-phenyl-1H-pyridazine-3,6-dione, the presence of the two carbonyl groups will significantly influence the electron density of the ring and the acidity of the N-H proton. A predicted pKa for the related 3-amino-6-phenylpyridazine is 4.84, indicating it is a weak base.[2] The dione will likely have a different pKa, and experimental determination is necessary for an accurate value.

Experimental Protocol: Potentiometric Titration for pKa Determination

Rationale: Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the determination of the inflection point, which corresponds to the pKa.

Materials:

-

2-phenyl-1H-pyridazine-3,6-dione

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Calibrated pH meter with an electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).

-

Add a solution of KCl to maintain a constant ionic strength.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized acid or base, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Caption: Logical flow for pKa determination via potentiometric titration.

Conclusion and Future Perspectives

This technical guide has provided a detailed framework for understanding and determining the key physicochemical properties of 2-phenyl-1H-pyridazine-3,6-dione. While specific experimental data for this compound is not extensively available in the public domain, the provided protocols and data from closely related analogs offer a robust starting point for researchers. The methodologies described are fundamental to the process of drug discovery and development, enabling the rational design and optimization of new chemical entities based on the pyridazinone scaffold.

Future work should focus on the experimental determination of the properties outlined in this guide for 2-phenyl-1H-pyridazine-3,6-dione to create a complete data set. Such information will be invaluable for computational modeling studies, aiding in the prediction of ADMET properties and biological activities of novel pyridazinone derivatives. The continued exploration of this versatile chemical space holds significant promise for the development of new therapeutics.

References

- 1. m.molbase.com [m.molbase.com]

- 2. 3-AMINO-6-PHENYLPYRIDAZINE CAS#: 14966-91-7 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mzCloud – 1 Phenylhexahydropyridazine 3 6 dione [mzcloud.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomerism of 6-hydroxy-2-phenylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The tautomeric nature of substituted pyridazinones, particularly those bearing hydroxyl groups, plays a crucial role in their chemical reactivity, physicochemical properties, and pharmacological action. This guide provides a comprehensive technical overview of the tautomerism of 6-hydroxy-2-phenylpyridazin-3(2H)-one, a representative member of this class. We will delve into the structural aspects of its potential tautomeric forms, the spectroscopic techniques used for their characterization, and the computational methods employed to predict their relative stabilities. This document aims to equip researchers with the foundational knowledge and practical insights necessary to understand and manipulate the tautomeric equilibrium of this important heterocyclic system in the context of drug discovery and development.

Introduction: The Significance of Tautomerism in Pyridazinone Chemistry

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[1] In the realm of heterocyclic chemistry, the pyridazin-3(2H)-one core is a privileged scaffold found in numerous biologically active compounds. The presence of a hydroxyl substituent on the pyridazinone ring, as in this compound, introduces the possibility of keto-enol and other tautomeric equilibria. The predominant tautomeric form can significantly influence a molecule's properties, including its acidity, lipophilicity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. Therefore, a thorough understanding of the tautomeric landscape of this class of compounds is paramount for rational drug design.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms. The primary equilibrium to consider is the keto-enol tautomerism involving the pyridazinone ring. Furthermore, the presence of the phenyl group at the 2-position and the hydroxyl group at the 6-position can lead to other potential, albeit less likely, tautomers. The principal tautomeric forms are depicted below:

Caption: Principal tautomeric forms of this compound.

The equilibrium between these forms is influenced by various factors, including the solvent, pH, and temperature. Generally, for pyridazin-3(2H)-ones, the keto form is considered to be the more stable and, therefore, the predominant tautomer in most conditions.

Synthesis and Structural Characterization

General Synthetic Approach

A plausible synthetic route, based on established pyridazinone syntheses, would involve the reaction of mucochloric or mucobromic acid with phenylhydrazine.

Caption: General synthetic scheme for this compound.

Spectroscopic Characterization

The elucidation of the predominant tautomeric form heavily relies on spectroscopic techniques. The PubChem database entry for this compound (CID 74333) indicates the existence of ¹H NMR, ¹³C NMR, and IR spectra, which are invaluable for this purpose.[2]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria in solution. By analyzing the chemical shifts and coupling constants, one can distinguish between the different tautomeric forms. For this compound, the following spectral features would be expected for the keto and enol forms:

| Tautomer | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

| Keto Form | - NH proton signal (broad, exchangeable with D₂O).- Vinyl protons on the pyridazinone ring.- Aromatic protons of the phenyl group.- OH proton signal (exchangeable with D₂O). | - Carbonyl carbon (C=O) signal at a downfield chemical shift (typically >160 ppm).- sp² carbons of the pyridazinone and phenyl rings. |

| Enol Form | - Two distinct OH proton signals (one from the enolic hydroxyl and one from the 6-position hydroxyl).- Vinyl protons on the pyridazinone ring.- Aromatic protons of the phenyl group. | - Absence of a distinct carbonyl signal; instead, two C-O signals at a more shielded chemical shift compared to the keto form.- sp² carbons of the pyridazinone and phenyl rings. |

Experimental Protocol for NMR Analysis of Tautomerism:

-

Sample Preparation: Dissolve a known quantity of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the solvent's effect on the tautomeric equilibrium.

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. Note the chemical shifts, multiplicities, and integration of all signals. Perform a D₂O exchange experiment to identify labile protons (NH and OH).

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra to identify the number and types of carbon atoms. The chemical shift of the carbonyl carbon is a key indicator of the keto form.

-

Variable Temperature NMR: Conduct NMR experiments at different temperatures to investigate the thermodynamics of the tautomeric equilibrium.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The keto and enol forms of this compound would exhibit distinct vibrational frequencies.

| Tautomer | Key IR Absorption Bands (cm⁻¹) |

| Keto Form | - Strong C=O stretching vibration (around 1650-1700 cm⁻¹).- N-H stretching vibration (around 3200-3400 cm⁻¹).- O-H stretching vibration (broad, around 3200-3600 cm⁻¹). |

| Enol Form | - Absence of a strong C=O stretch.- Broad O-H stretching vibrations for the two hydroxyl groups.- C=C stretching vibrations of the aromatic and pyridazinone rings. |

The IR spectrum available on PubChem for this compound was obtained using a KBr wafer, indicating a solid-state measurement.[2] In the solid state, intermolecular interactions can favor one tautomer over the other.

3.2.3. UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often have distinct electronic absorption spectra. The position and intensity of the absorption maxima can be monitored in different solvents and at various pH values to determine the relative populations of the tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. While no crystal structure for this compound is publicly available, the crystal structure of a closely related derivative, 6-benzyloxy-2-phenylpyridazin-3(2H)-one, has been reported.[3] This structure confirms the pyridazinone ring system and can serve as a model for the overall geometry of the molecule. Obtaining a crystal structure of the title compound would definitively establish its predominant tautomeric form in the solid state.

Computational Analysis of Tautomeric Stability

In the absence of extensive experimental data for a specific molecule, computational chemistry offers a powerful predictive tool. Density Functional Theory (DFT) is a widely used method to calculate the relative energies and stabilities of tautomers.

Computational Protocol for Tautomer Stability Analysis:

-

Structure Optimization: The geometries of all possible tautomers of this compound are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: The total electronic energies, including ZPVE corrections, are calculated for each tautomer. The relative energies determine the predicted order of stability.

-

Solvent Effects: To model the influence of the solvent, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

References

mechanism of action of 6-hydroxy-2-phenylpyridazin-3(2H)-one

An In-Depth Technical Guide to the Mechanism of Action of 6-hydroxy-2-phenylpyridazin-3(2H)-one and its Congeners

This guide provides a comprehensive technical overview of the potential mechanisms of action for this compound, a member of the versatile pyridazinone class of heterocyclic compounds. Given the limited direct research on this specific molecule, this document synthesizes findings from structurally related pyridazinone derivatives to infer its likely biological targets and signaling pathways. This analysis is intended for researchers, scientists, and drug development professionals.

The Pyridazinone Scaffold: A Privileged Pharmacophore

The pyridazinone nucleus, a six-membered ring with two adjacent nitrogen atoms and a ketone group, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have been extensively investigated, revealing a broad spectrum of pharmacological properties.[2][3] The ability of the pyridazinone core to interact with multiple biological targets, including enzymes and receptors, makes it a "privileged scaffold" in drug discovery.[4] this compound serves as a representative example and a versatile building block for creating libraries of bioactive compounds.[1] The diverse biological activities reported for pyridazinone derivatives range from anti-inflammatory and analgesic to cardiovascular, anticancer, and antimicrobial effects.[2][3][5]

Primary Mechanism of Action: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The most extensively documented mechanism of action for pyridazinone derivatives is their anti-inflammatory effect, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[6][7]

The Role of COX-1 and COX-2 in Inflammation

Cyclooxygenase enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[8]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[8]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can cause gastrointestinal side effects.[8] Consequently, there has been significant interest in developing selective COX-2 inhibitors, which can provide anti-inflammatory benefits with a reduced risk of gastric complications.[8]

Pyridazinone Derivatives as Selective COX-2 Inhibitors

A substantial body of research has demonstrated that many pyridazinone derivatives are potent and selective inhibitors of COX-2.[9][10][11][12] This selectivity is a key feature that positions them as promising candidates for safer anti-inflammatory drugs.[9] For instance, some novel pyridazinone derivatives have shown COX-2 inhibitory activity in the nanomolar range and high selectivity indices, comparable or even superior to the well-known COX-2 inhibitor, celecoxib. In vivo studies in animal models have confirmed the anti-inflammatory efficacy of these compounds, demonstrating a reduction in paw edema and a favorable gastric safety profile.[9]

The anti-inflammatory effects of these compounds are not limited to COX-2 inhibition. Some derivatives have also been shown to reduce the production of other pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and reactive oxygen species (ROS) in cellular models of inflammation.[8][9]

Quantitative Data on COX Inhibition by Pyridazinone Derivatives

The following table summarizes the in vitro COX inhibitory activity of several representative pyridazinone derivatives from the literature.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | Reference |

| Indomethacin | 0.42 | 0.84 | 0.50 | [9] |

| Celecoxib | 12.93 | 0.35 | 37.03 | [9] |

| Compound 3g | >500 | 0.04384 | 11.51 | |

| Compound 5a | 12.88 | 0.77 | 16.70 | [9] |

| Compound 5f | 25.29 | 1.89 | 13.38 | [9] |

| Compound 6b | >100 | 0.18 | 6.33 | [10] |

| Compound 6a | - | 0.11 | - | [12] |

| Compound 16a | - | 0.24 | - | [12] |

Note: Lower IC50 values indicate greater potency. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.

Experimental Protocol: In Vitro COX Inhibition Assay

The following is a generalized protocol for determining the COX-1 and COX-2 inhibitory activity of a test compound, such as this compound.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., Tris-HCl)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Reference inhibitors (e.g., Indomethacin, Celecoxib)

-

Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit

-

96-well microplates

-

Incubator

Procedure:

-

Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes in the reaction buffer containing heme to the desired concentration.

-

Compound Dilution: Prepare a series of dilutions of the test compound and reference inhibitors in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme solution (either COX-1 or COX-2), and the diluted test compound or reference inhibitor. Include wells for a vehicle control (no inhibitor) and a background control (no enzyme).

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to all wells (except the background control) to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

-

Quantification of PGE2: Determine the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway Visualization

Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.

Other Potential Mechanisms of Action

While COX inhibition is the most prominent mechanism, the versatile pyridazinone scaffold has been associated with other biological activities, suggesting that this compound could have additional or alternative mechanisms of action.

Cardiovascular Effects

Certain pyridazinone derivatives have been investigated for their cardiovascular effects.[4] These compounds may act as:

-

Phosphodiesterase (PDE) Inhibitors: Some pyridazinones inhibit PDEs, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDEs, these compounds can increase intracellular levels of cAMP or cGMP, leading to smooth muscle relaxation, vasodilation, and positive inotropic effects on the heart.[4]

-

Vasodilators: Some derivatives have been shown to cause a reduction in mean arterial blood pressure, indicating a vasodilatory effect.[4]

Anticancer Activity

The pyridazinone scaffold is also found in compounds with anticancer properties.[13] The proposed mechanisms include:

-

Kinase Inhibition: Some derivatives have been designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2).[13]

-

Induction of Apoptosis: Certain pyridazinone-based compounds have been shown to upregulate pro-apoptotic genes like p53 and Bax, and downregulate the anti-apoptotic gene Bcl-2, leading to programmed cell death in cancer cells.[13]

Other Biological Activities

Derivatives of pyridazinone have also been reported to possess a wide array of other activities, including:

-

Antimicrobial and Antifungal Activity [13]

-

Anticonvulsant Activity [5]

-

Herbicidal Activity by inhibiting photosynthesis.[14]

-

Monoamine Oxidase (MAO) Inhibition [15]

Experimental Workflow for Screening

Caption: General workflow for screening pyridazinone derivatives.

In Silico and Molecular Modeling Insights

Molecular docking studies have been employed to understand the binding interactions of pyridazinone derivatives with their target enzymes.[10] In the case of COX-2, these studies suggest that the pyridazinone scaffold can fit into the active site of the enzyme, with specific substituents forming key interactions with amino acid residues, such as His90, which contributes to their inhibitory potency and selectivity.[10] Such computational approaches are invaluable for rational drug design and for predicting the potential targets of novel compounds like this compound.

Conclusion and Future Directions

Based on the extensive research on the pyridazinone class of compounds, the primary hypothesized mechanism of action for this compound is the selective inhibition of the COX-2 enzyme, leading to anti-inflammatory effects. However, the versatility of the pyridazinone scaffold suggests that this compound could also exhibit other biological activities, such as cardiovascular or anticancer effects, through mechanisms like PDE or kinase inhibition.

To definitively elucidate the , further experimental validation is essential. This should include:

-

In vitro enzyme inhibition assays against a panel of targets, including COX-1, COX-2, various PDEs, and protein kinases.

-

Cell-based assays to assess its effects on inflammatory signaling pathways, cell proliferation, and apoptosis in relevant cell lines.

-

In vivo studies in animal models of inflammation, pain, cancer, or cardiovascular disease to confirm its efficacy and safety profile.

The continued investigation of this and other pyridazinone derivatives holds significant promise for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. This compound | 1698-54-0 | Benchchem [benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. sarpublication.com [sarpublication.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 6-hydroxy-2-phenylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 6-hydroxy-2-phenylpyridazin-3(2H)-one. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction

This compound is a heterocyclic compound belonging to the pyridazinone class. The pyridazinone scaffold is recognized as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and cardiovascular effects[1][2]. The structural elucidation of this specific derivative is crucial for understanding its chemical reactivity, potential biological targets, and for quality control in synthetic processes.

This guide is structured to provide not just the spectroscopic data itself, but also the underlying rationale for the interpretation of this data. While direct, publicly available experimental NMR spectra for this exact compound are limited, this guide presents a detailed, predicted analysis based on fundamental principles and comparative data from structurally similar compounds. The IR and Mass Spectrometry data are based on available experimental results from public databases[3].

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the assignment of spectroscopic signals. The structure of this compound with the systematic numbering used for NMR assignments is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of public experimental spectra for this compound, the following sections provide a predicted analysis based on established chemical shift theory and data from analogous compounds.

Experimental Protocol for NMR Acquisition

A standardized protocol for acquiring high-quality NMR spectra for a compound like this compound is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the high-purity compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be locked on the deuterium signal of the solvent, and the magnetic field shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled single-pulse experiment. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction. The chemical shift axis is calibrated using the residual solvent peak.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show signals corresponding to the aromatic protons of the phenyl ring, the vinyl protons of the pyridazinone ring, and the hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.9 - 7.1 | Doublet | ~10 Hz |

| H-5 | 7.2 - 7.4 | Doublet | ~10 Hz |

| H-2', H-6' | 7.5 - 7.7 | Multiplet | - |

| H-3', H-4', H-5' | 7.3 - 7.5 | Multiplet | - |

| 6-OH | 10.0 - 12.0 | Broad Singlet | - |

Interpretation and Rationale:

-

Pyridazinone Ring Protons (H-4, H-5): These two protons are on adjacent carbons and are expected to form an AX spin system, appearing as two doublets with a typical ortho-coupling constant of around 10 Hz. The exact chemical shifts are influenced by the electronic effects of the neighboring carbonyl and hydroxyl groups.

-

Phenyl Ring Protons (H-2' to H-6'): The protons on the phenyl ring will appear in the aromatic region. Due to the free rotation around the N-C1' bond, the chemical environments of H-2' and H-6' are equivalent, as are H-3' and H-5'. The H-4' proton is unique. These protons will likely appear as a complex multiplet in the range of 7.3 to 7.7 ppm.

-

Hydroxyl Proton (6-OH): The hydroxyl proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet in the downfield region (10.0 - 12.0 ppm) due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 160 - 165 |

| C-4 | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 155 - 160 |

| C-1' | 135 - 140 |

| C-2', C-6' | 120 - 125 |

| C-3', C-5' | 128 - 132 |

| C-4' | 125 - 130 |

Interpretation and Rationale:

-

Carbonyl Carbon (C-3): The carbon of the amide carbonyl group is significantly deshielded and is expected to appear far downfield, typically in the 160-165 ppm range.

-

Pyridazinone Ring Carbons (C-4, C-5, C-6): The C-6 carbon, being attached to an oxygen atom, will be downfield in the 155-160 ppm region. The C-4 and C-5 carbons, being part of a double bond, will appear in the vinylic region (125-135 ppm).

-

Phenyl Ring Carbons (C-1' to C-6'): The ipso-carbon (C-1'), attached to the nitrogen, will be in the 135-140 ppm range. The other phenyl carbons will have chemical shifts typical for a substituted benzene ring, generally between 120 and 132 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H (in tautomeric form), C=O, C=C, and C-N bonds. The experimental data from PubChem was acquired using a KBr wafer technique[3].

| Characteristic Absorption (cm⁻¹) | Functional Group Vibration |

| 3400 - 3200 (broad) | O-H stretching (hydroxyl group) |

| ~3100 | Aromatic C-H stretching |

| ~3050 | Vinylic C-H stretching |

| 1650 - 1680 (strong) | C=O stretching (amide) |

| 1580 - 1620 | C=C stretching (ring and aromatic) |

| ~1490, ~1450 | Aromatic C=C stretching |

| 1200 - 1300 | C-N stretching |

Interpretation and Rationale:

-

O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group in the pyridazinone ring.

-

C=C and C-H Stretches: Absorptions for aromatic and vinylic C=C bonds are expected in the 1450-1620 cm⁻¹ region. Aromatic and vinylic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data available on PubChem for this compound shows a molecular ion peak and several fragment ions[3].

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 188 | [M]⁺ (Molecular Ion) |

| 111 | [M - C₆H₅]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | [C₄H₃]⁺ |

Interpretation and Proposed Fragmentation Pathway:

The mass spectrum is expected to show a molecular ion peak at m/z 188, which corresponds to the molecular weight of the compound (C₁₀H₈N₂O₂). The fragmentation pattern can provide valuable structural information.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

The fragmentation is likely initiated by the cleavage of the N-phenyl bond, leading to the formation of the stable phenyl cation at m/z 77 and the pyridazinone fragment at m/z 111. The phenyl cation can further fragment to smaller ions, such as the one observed at m/z 51.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound. By combining predicted NMR data with available experimental IR and MS data, a comprehensive structural characterization is achieved. This information is invaluable for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in compound identification, purity assessment, and the understanding of structure-activity relationships. The provided experimental protocols also serve as a practical guide for acquiring high-quality spectroscopic data for this and related compounds.

References

The Solubility Profile of 6-hydroxy-2-phenylpyridazin-3(2H)-one: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 6-hydroxy-2-phenylpyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research.[1] Understanding the solubility of this pyridazinone derivative in various organic solvents is paramount for its synthesis, purification, formulation, and ultimately, its bioavailability and efficacy. This document synthesizes available data, discusses the physicochemical principles governing its solubility, and presents a detailed experimental protocol for solubility determination. This guide is intended for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Introduction: The Significance of Pyridazinones and the Imperative of Solubility

The pyridazinone nucleus is a "wonder nucleus" in medicinal chemistry, forming the scaffold for a wide array of compounds with diverse biological activities, including cardiovascular, anti-inflammatory, analgesic, and antimicrobial properties.[2][3] this compound, also known as phenyl maleic hydrazide, is a key intermediate and a subject of study within this class.[4]

The therapeutic potential of any active pharmaceutical ingredient (API) is critically dependent on its physicochemical properties, with solubility being a primary determinant of its druggability. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. A thorough understanding of the solubility of this compound in various organic solvents is therefore not merely an academic exercise but a crucial step in its development pathway. This knowledge informs key processes such as:

-

Synthesis and Purification: Selection of appropriate solvents for reaction media and recrystallization.

-

Formulation Development: Designing dosage forms that ensure adequate dissolution and bioavailability.

-

Preclinical and Clinical Studies: Preparing solutions for in vitro and in vivo testing.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The structure of this compound (Figure 1) presents several key features that influence its solubility:

-

Aromatic Phenyl Group: This non-polar moiety contributes to its solubility in non-polar organic solvents.

-

Pyridazinone Ring: This heterocyclic core contains polar nitrogen and oxygen atoms capable of hydrogen bonding.

-

Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents.

-

Keto Group (C=O): This group is a hydrogen bond acceptor, contributing to polarity.

The presence of both polar and non-polar regions suggests that this compound will exhibit a nuanced solubility profile, with varying degrees of solubility across a spectrum of organic solvents. The principle of "like dissolves like" provides a foundational guide; polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better suited for non-polar solutes.[5][6]

Figure 1: Key structural features of this compound influencing solvent interactions.

Quantitative Solubility Data

Direct experimental data on the solubility of this compound in a wide range of organic solvents is limited in publicly available literature. However, some data points have been reported.

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 14.1 µg/mL | Not Specified (pH 7.4) | [4][7] |

Given the scarcity of data, it is instructive to examine the solubility of a closely related analog, 6-phenylpyridazin-3(2H)-one (PPD) , which lacks the hydroxyl group. This comparison can provide valuable insights into the potential solubility behavior of the target compound.

Table 1: Experimental Mole Fraction Solubility (xe) of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures. [8][9][10]

| Solvent | T = 298.2 K (25.05 °C) | T = 303.2 K (30.05 °C) | T = 308.2 K (35.05 °C) | T = 313.2 K (40.05 °C) | T = 318.2 K (45.05 °C) |

| Dimethyl Sulfoxide (DMSO) | 4.00 x 10-1 | 4.16 x 10-1 | 4.32 x 10-1 | 4.49 x 10-1 | 4.73 x 10-1 |

| Polyethylene Glycol-400 (PEG-400) | - | - | - | - | 4.12 x 10-1 |

| Transcutol® | - | - | - | - | 3.46 x 10-1 |

| Ethyl Acetate (EA) | - | - | - | - | 8.10 x 10-2 |

| 2-Butanol | - | - | - | - | 2.18 x 10-2 |

| 1-Butanol | - | - | - | - | 2.11 x 10-2 |

| Propylene Glycol (PG) | - | - | - | - | 1.50 x 10-2 |

| Isopropyl Alcohol (IPA) | - | - | - | - | 1.44 x 10-2 |

| Ethylene Glycol (EG) | - | - | - | - | 1.27 x 10-2 |

| Ethanol | - | - | - | - | 8.22 x 10-3 |

| Methanol | 5.82 x 10-6 | 7.15 x 10-6 | 8.79 x 10-6 | 1.07 x 10-5 | 5.18 x 10-3 |

| Water | 5.82 x 10-6 | 7.15 x 10-6 | 8.79 x 10-6 | 1.07 x 10-5 | 1.26 x 10-5 |

Analysis of the Analog Data:

-

High Solubility in Polar Aprotic Solvents: PPD exhibits excellent solubility in DMSO, a highly polar aprotic solvent. This suggests strong dipole-dipole interactions between the pyridazinone ring and the solvent.

-

Moderate to Good Solubility in Alcohols and Glycols: The solubility in various alcohols and glycols indicates the importance of hydrogen bonding.

-

Low Aqueous Solubility: PPD has very poor water solubility, which is a common challenge for many pyridazinone derivatives.[3][8]

-

Temperature Dependence: The solubility of PPD increases with temperature in all tested solvents, indicating an endothermic dissolution process.[8][10]

Extrapolation to this compound:

The presence of the additional hydroxyl group in the target molecule is expected to significantly increase its polarity and hydrogen bonding capacity. Therefore, it is reasonable to predict that this compound will exhibit:

-

Enhanced solubility in polar protic solvents (e.g., water, methanol, ethanol) compared to PPD.

-

Maintained or enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the overall increase in polarity.

-

Potentially lower solubility in non-polar solvents compared to PPD, as the polar hydroxyl group would disfavor interactions with non-polar environments.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Figure 2: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials containing a known volume of the selected organic solvents. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal mechanical shaker or a constant temperature water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures at a constant speed for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand in the constant temperature bath for a period to allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining fine particles.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectrophotometry. A calibration curve with known standards should be prepared for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as milligrams per milliliter (mg/mL), moles per liter (mol/L), or as a mole fraction.

-

Conclusion and Future Directions

While direct, comprehensive solubility data for this compound in a broad range of organic solvents remains to be fully elucidated, this guide provides a strong foundational understanding based on its physicochemical properties and data from a close structural analog. The predicted enhanced solubility in polar solvents due to the hydroxyl group offers promising avenues for formulation.

It is strongly recommended that researchers undertake a systematic experimental determination of the solubility of this compound in a variety of pharmaceutically relevant solvents using the protocol outlined herein. This will generate the critical data needed to accelerate its development and unlock its full therapeutic or agrochemical potential.

References

- 1. This compound | 1698-54-0 | Benchchem [benchchem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. longdom.org [longdom.org]

- 4. echemi.com [echemi.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. This compound | C10H8N2O2 | CID 74333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Pyridazinone Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its inherent structural features, including the capacity for diverse substitutions at multiple positions, grant it the versatility to interact with a wide array of biological targets. This adaptability has led to the development of numerous pyridazinone derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial effects.[1][2] This technical guide provides an in-depth exploration of the key and emerging therapeutic targets of pyridazinone compounds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.